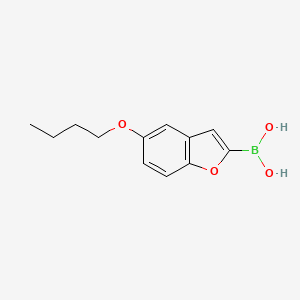

(5-Butoxybenzofuran-2-yl)boronic acid

Übersicht

Beschreibung

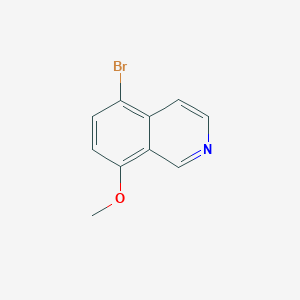

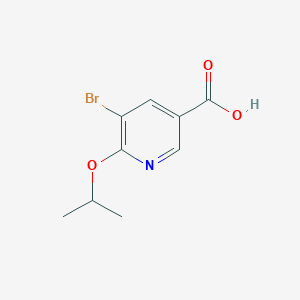

(5-Butoxybenzofuran-2-yl)boronic acid , also known as BBB acid , is a boronic acid derivative. It features a benzofuran ring with a butoxy group (C₄H₉O) attached to the boron atom. The boronic acid moiety (B(OH)₂) imparts unique reactivity and versatility to this compound.

Synthesis Analysis

The synthesis of BBB acid involves the reaction of 5-butoxybenzofuran-2-boronic pinacol ester with an acidic aqueous solution. The pinacol ester serves as a protecting group for the boronic acid functionality during synthesis. Upon hydrolysis, the pinacol ester is removed, yielding the desired BBB acid.

Molecular Structure Analysis

The molecular formula of BBB acid is C₁₁H₁₃BO₄ . Its structure consists of:

- A benzofuran ring (containing oxygen and carbon atoms).

- A boronic acid group (B(OH)₂) attached to the benzofuran ring.

- A butoxy (C₄H₉O) substituent at the 5-position of the benzofuran ring.

Chemical Reactions Analysis

BBB acid participates in various chemical reactions:

- Cross-Coupling Reactions : It serves as a versatile building block in Suzuki-Miyaura, Negishi, and other cross-coupling reactions.

- Ligand Synthesis : BBB acid derivatives are employed as ligands in transition metal-catalyzed transformations.

- Fluorescent Probes : Conjugation with fluorophores enables its use as a fluorescent probe for biological studies.

Physical And Chemical Properties Analysis

- Melting Point : BBB acid typically melts around 150-160°C .

- Solubility : It is soluble in polar organic solvents (e.g., methanol, acetonitrile).

- Stability : Stable under ambient conditions but sensitive to moisture.

Wissenschaftliche Forschungsanwendungen

Fluorescent Reporting for Sugar Sensing A study introduced a new water-soluble boronic acid, dibenzofuran-4-boronic acid, demonstrating unique fluorescence changes at three wavelengths upon binding with sugars under near physiological conditions. This showcases boronic acids' utility in developing fluorescent sensors for carbohydrates, potentially including derivatives similar to (5-Butoxybenzofuran-2-yl)boronic acid (Wang, Jin, & Wang, 2005).

Boron Analogues of Carboxylic Acids Research on bulky m-terphenylboronic acid led to the discovery of hydrogen-bonded carbene boronic acid adducts, revealing the potential of boronic acids in mimicking carboxylic acids' functionality and enhancing understanding of boron's chemical behavior (Guo et al., 2019).

Antioxidant Activity 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran, a novel antioxidant designed for inhibiting lipid peroxidation, highlights the potential of benzofuran derivatives, including (5-Butoxybenzofuran-2-yl)boronic acid, in medical and biochemical research to understand and combat oxidative stress (Watanabe et al., 2000).

ESIPT Fluorescence Detection of Boronic Acids A method employing excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone for detecting boronic acids demonstrates the unique properties of boronic acids, including (5-Butoxybenzofuran-2-yl)boronic acid, in chemical synthesis and analysis (Aronoff, VanVeller, & Raines, 2013).

Safety And Hazards

- Toxicity : BBB acid is generally considered low-to-moderate toxicity.

- Handling : Use appropriate protective equipment (gloves, eyewear) when handling.

- Storage : Store in a cool, dry place away from direct sunlight.

Zukünftige Richtungen

Research on BBB acid continues to explore its applications in:

- Medicinal Chemistry : As potential anticancer agents or enzyme inhibitors.

- Materials Science : For functional materials and sensors.

Eigenschaften

IUPAC Name |

(5-butoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO4/c1-2-3-6-16-10-4-5-11-9(7-10)8-12(17-11)13(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAUYIYFGYYRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Butoxybenzofuran-2-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)

![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)

![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)